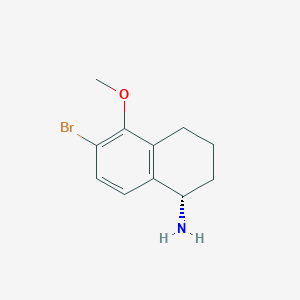

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group within a tetrahydronaphthalene framework. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(1S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |

InChI Key |

RPJWDUSFMDKAGY-JTQLQIEISA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1CCC[C@@H]2N)Br |

Canonical SMILES |

COC1=C(C=CC2=C1CCCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid, while substitution of the bromine atom with an amino group can produce 6-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties , particularly in the context of neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. The specific stereochemistry of the compound can influence its binding affinity to various receptors or enzymes, making it a valuable candidate for drug development.

Interaction Studies

Research focusing on the interaction between (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and biological targets is crucial for understanding its pharmacological profile. These studies aim to elucidate how structural modifications can alter interaction dynamics and efficacy. For instance, compounds with similar structures have shown varying degrees of biological activity based on their specific chemical modifications.

Comparison of Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks the stereochemistry and hydrochloride form |

| 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks the bromine atom |

| 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks the methoxy group |

This table highlights how (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific stereochemistry and combination of functional groups.

Cancer Research

The compound's analogues have been investigated for their potential as colchicine-binding site inhibitors (CBSIs). These compounds are known for their ability to inhibit tubulin polymerization and have shown promising results in preclinical models against various cancer cell lines. For example, studies have indicated that certain analogues exhibit low nanomolar potency and can significantly inhibit tumor growth in xenograft models.

Neuropharmacological Effects

Given its structural attributes, (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exhibit neuropharmacological effects by modulating neurotransmitter systems. This aspect is particularly relevant for developing treatments for conditions such as depression or anxiety disorders.

Synthesis and Industrial Applications

In industrial settings, optimizing the synthesis of (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves techniques like recrystallization and chromatography to maximize yield and purity. The synthesis typically employs reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various applications:

- Antiproliferative Activity : Compounds structurally related to (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low nanomolar range .

- Mechanism of Action : Research has shown that these compounds can induce G2/M phase arrest in the cell cycle and inhibit angiogenesis both in vitro and in vivo .

Mechanism of Action

The mechanism of action of (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The amine group may participate in hydrogen bonding or ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry and hydrochloride form.

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom.

6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.

Uniqueness

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 1337384-44-7

The presence of a bromine atom , a methoxy group , and an amine group integrated into a tetrahydronaphthalene framework contributes to its biological activity. The specific stereochemistry of the (S) configuration influences its interaction with biological targets, enhancing its binding affinity to various receptors and enzymes .

Preliminary studies indicate that (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exert neuropharmacological effects by interacting with neurotransmitter systems. The bromine and methoxy groups are hypothesized to enhance the compound's binding properties to target proteins involved in signaling pathways relevant to neuropharmacology.

Neuropharmacological Effects

Research has suggested that compounds similar to (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exhibit significant neuroprotective properties. For instance, studies on structurally related compounds have shown their potential as antitumor agents by interfering with microtubule dynamics in cancer cells. These compounds demonstrated sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa and MCF7 .

Antitumor Activity

The compound's structural features suggest it could act as an antitumor agent by targeting tubulin. In vitro studies have demonstrated that similar compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example:

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Compound 23 | <0.1 | Inhibits microtubule polymerization |

| Compound 25 | <0.01 | Induces apoptosis via tubulin targeting |

These findings highlight the potential for (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride to be developed as a therapeutic agent against cancer .

Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various methoxy and bromo substituted compounds on cancer cell lines, (S)-6-bromo-5-methoxy derivatives showed promising results in disrupting the microtubule network and inducing cell death through apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Interaction with Receptors

Another investigation focused on the interaction dynamics of (S)-6-bromo-5-methoxy derivatives with neurotransmitter receptors. The results indicated that these compounds could modulate receptor activity, suggesting their potential use in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.